(2S)-2-[[(2S)-1-(3-Acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid (2S)-2-[[(2S)-1-(3-Acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Alacepril is a long-acting, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, alacepril is rapidly metabolized to captopril; captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Captopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Alacepril is a thioacetate ester and a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor.
Brand Name: Vulcanchem
CAS No.: 74258-86-9
VCID: VC0517793
InChI: InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13?,16-,17-/m0/s1
SMILES: CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C20H26N2O5S
Molecular Weight: 406.5 g/mol

(2S)-2-[[(2S)-1-(3-Acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

CAS No.: 74258-86-9

Inhibitors

VCID: VC0517793

Molecular Formula: C20H26N2O5S

Molecular Weight: 406.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[(2S)-1-(3-Acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid - 74258-86-9

CAS No. 74258-86-9
Product Name (2S)-2-[[(2S)-1-(3-Acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
IUPAC Name (2S)-2-[[(2S)-1-(3-acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13?,16-,17-/m0/s1
Standard InChIKey FHHHOYXPRDYHEZ-LMARGRMVSA-N
Isomeric SMILES C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
SMILES CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Appearance Solid powder
Description Alacepril is a long-acting, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, alacepril is rapidly metabolized to captopril; captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Captopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Alacepril is a thioacetate ester and a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms alacepril
aracepril
DU 1219
DU-1219
N-(1-(3-(acetylthio)-2-methyl-1-oxopropyl)-L-prolyl)-L-phenylalanine
Reference 1: Sakatani A, Miyagawa Y, Takemura N. Evaluation of the effect of an angiotensin-converting enzyme inhibitor, alacepril, on drug-induced renin-angiotensin-aldosterone system activation in normal dogs. J Vet Cardiol. 2016 Sep;18(3):248-54. doi: 10.1016/j.jvc.2016.05.001. PubMed PMID: 27364087.
2: Sugimoto K, Fujii Y, Takubo I, Shiga T, Sunahara H, Aoki T, Orito K. Pharmacodynamics of alacepril in healthy cats. J Feline Med Surg. 2016 Feb 29. pii: 1098612X16636420. [Epub ahead of print] PubMed PMID: 26927816.
3: Nonoguchi H, Kiyama S, Kitamura K, Naruse M, Tomita M, Tazoe N, Tajiri M, Nakayama Y, Kohda Y, Inoue T, Tomita K. Long-term plasma levels and dose modulation of alacepril in patients with chronic renal failure. Hypertens Res. 2008 Jan;31(1):29-36. doi: 10.1291/hypres.31.29. PubMed PMID: 18360015.
4: Katoh H, Itagaki T, Suzuki K, Obata Y, Adachi Y, Doi M, Sato S. [Successful extubation in a patient with alacepril-induced tongue angioedema]. Masui. 2010 Apr;59(4):519-22. Japanese. PubMed PMID: 20420150.
5: Usui S, Kubota M, Iguchi K, Kiho T, Sugiyama T, Katagiri Y, Hirano K. Sialic acid 9-O-acetylesterase catalyzes the hydrolyzing reaction from alacepril to deacetylalacepril. Pharm Res. 2003 Aug;20(8):1309-16. PubMed PMID: 12948030.
6: Shimozawa M, Naito Y, Manabe H, Uchiyama K, Katada K, Kuroda M, Nakabe N, Yoshida N, Yoshikawa T. The inhibitory effect of alacepril, an angiotensin-converting enzyme inhibitor, on endothelial inflammatory response induced by oxysterol and TNF-alpha. Redox Rep. 2004;9(6):354-9. PubMed PMID: 15720832.
7: Kinugawa T, Osaki S, Kato M, Ogino K, Shimoyama M, Tomikura Y, Igawa O, Hisatome I, Shigemasa C. Effects of the angiotensin-converting enzyme inhibitor alacepril on exercise capacity and neurohormonal factors in patients with mild-to-moderate heart failure. Clin Exp Pharmacol Physiol. 2002 Dec;29(12):1060-5. PubMed PMID: 12390293.
8: Osaki S, Kinugawa T, Ogino K, Kato M, Furuse Y, Tomikura Y, Igawa O, Hisatome, Shigemasa C. Effects of acute and chronic alacepril treatment on exercise capacity and hemodynamics in patients with heart failure: a preliminary study. Int J Clin Pharmacol Ther. 2002 Feb;40(2):69-74. PubMed PMID: 11862975.
9: Atarashi K, Takagi M, Minami M, Ishiyama A. Effects of alacepril and amlodipine on the renal injury induced by a high-cholesterol diet in rats. J Hypertens. 1999 Dec;17(12 Pt 2):1983-6. PubMed PMID: 10703899.
10: Miyazaki M, Takai S. Antiatherosclerotic effect of alacepril, an angiotensin-converting enzyme inhibitor, in monkeys fed a high-cholesterol diet. Hypertens Res. 1999 Mar;22(1):49-54. PubMed PMID: 10221351.
11: Kinugawa T, Kato M, Mori M, Endo A, Kato T, Hamada T, Noguchi N, Omodani H, Osaki S, Ogino K, Miyakoda H, Hisatome I, Shigemasa C. Effects of a new angiotensin-converting enzyme inhibitor, alacepril, on changes in neurohormonal factors and arterial baroreflex sensitivity in patients with congestive heart failure. Eur J Clin Pharmacol. 1998 May;54(3):209-14. PubMed PMID: 9681661.
12: Nobuoka S, Nagashima J, Hatano S, Fujimaki R, Saito K, Tokuoka S, Ando H, Miyake F. Spatial and temporal analysis of left ventricular filling flow propagation in hypertensive patients before and after regression of myocardial hypertrophy with alacepril therapy. Echocardiography. 2001 Aug;18(6):479-83. PubMed PMID: 11567592.
13: Honda T, Hamada M, Shigematsu Y, Matsumoto Y, Matsuoka H, Hiwada K. Effect of antihypertensive therapy on aortic distensibility in patients with essential hypertension: comparison with trichlormethiazide, nicardipine and alacepril. Cardiovasc Drugs Ther. 1999 Jul;13(4):339-46. PubMed PMID: 10516870.
14: Noda Y, Mori A, Packer L. Free radical scavenging properties of alacepril metabolites and lisinopril. Res Commun Mol Pathol Pharmacol. 1997 May;96(2):125-36. PubMed PMID: 9226747.
15: Murohara T, Tayama S, Tabuchi T, Sumida H, Honda T, Hayasaki K, Yasue H. Effects of angiotensin-converting enzyme inhibitor alacepril in patients with stable effort angina during chronic isosorbide dinitrate treatment. Am J Cardiol. 1996 Jun 1;77(14):1159-63. PubMed PMID: 8651088.
PubChem Compound 20056452
Last Modified Nov 11 2021
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